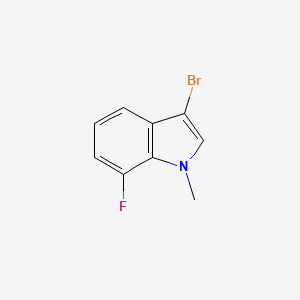

3-Bromo-7-fluoro-1-methyl-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-7-fluoro-1-methyl-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-7-fluoro-1-methyl-indole, often involves Fischer indole cyclization . This process involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone, which is then heated in the presence of an acid to induce cyclization .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-fluoro-1-methyl-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromine and fluorine atoms are attached to the third and seventh positions of the indole ring, respectively, while a methyl group is attached to the first position .Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-7-fluoro-1-methyl-indole, can undergo various chemical reactions. For instance, they can be functionalized through the addition of single groups . They can also undergo cascaded enzyme-catalyzed and spontaneous reactions, such as hydroxylation followed by spontaneous oxidation and dimerization .Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities. They could be used in the development of treatments for viral infections, including research into anti-HIV medications .

Anti-inflammatory Applications

Due to their anti-inflammatory properties, indole derivatives could be applied in the study and treatment of inflammatory diseases .

Anticancer Applications

The anticancer potential of indole derivatives makes them candidates for cancer treatment research. They may be used to explore new therapies for various types of cancer .

Antioxidant Applications

With antioxidant properties, indole derivatives can be studied for their ability to protect cells from oxidative stress, which is linked to numerous diseases .

Antimicrobial Applications

The antimicrobial activity of indole derivatives suggests they could be useful in combating microbial infections .

Antitubercular Applications

Indole derivatives may have applications in the treatment and study of tuberculosis due to their antitubercular activities .

Antidiabetic Applications

Research into diabetes treatment could benefit from the antidiabetic properties of indole derivatives .

Antimalarial Applications

Indole derivatives could also be explored for their potential use in antimalarial treatments .

Safety and Hazards

While specific safety data for 3-Bromo-7-fluoro-1-methyl-indole was not found, similar compounds like 4-Bromo-7-fluoroindole are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indoles, including 3-Bromo-7-fluoro-1-methyl-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. They can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .

Mode of Action

The specific mode of action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have been reported as antiviral agents .

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature and allows for electrophilic substitution .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The result of the compound’s action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all play a role .

properties

IUPAC Name |

3-bromo-7-fluoro-1-methylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSKZKCJRDHKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2974954.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2974959.png)

![5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2974961.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2974964.png)

![N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974965.png)

![N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2974968.png)

![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)